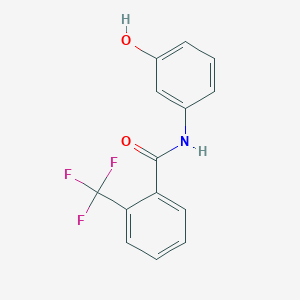

N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(19)8-9/h1-8,19H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWVGNPIDBYWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361405 | |

| Record name | Desisopropyl flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69392-32-1 | |

| Record name | Desisopropyl flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Hydroxyphenyl 2 Trifluoromethyl Benzamide

Established Synthetic Pathways for the Benzamide (B126) Core

Precursor Synthesis and Intermediate Derivatization Strategies

Synthesis of 2-(Trifluoromethyl)benzoic Acid:

Multiple synthetic routes to 2-(trifluoromethyl)benzoic acid have been reported. A common industrial method involves the fluorination of 2-trichloromethyl benzoyl chloride with anhydrous hydrogen fluoride, followed by hydrolysis and oxidation of the resulting 2-trifluoromethyl benzoyl chloride with nitric acid. Another approach starts from o-toluic acid, which is converted to o-toluoyl chloride and then subjected to photochlorination to yield 2-(trichloromethyl)benzoyl chloride. This intermediate is then fluorinated and hydrolyzed to the final product. Milder laboratory-scale syntheses include the oxidation of 2-(trifluoromethyl)benzaldehyde.

Synthesis of 3-Aminophenol (B1664112):

The synthesis of 3-aminophenol can be achieved through several methods. A prevalent industrial route is the caustic fusion of 3-aminobenzenesulfonic acid with sodium hydroxide (B78521) at high temperatures. nih.gov Another common method is the reduction of 3-nitrophenol. nih.gov Additionally, 3-aminophenol can be prepared from resorcinol (B1680541) by reaction with ammonium (B1175870) hydroxide under pressure. nih.gov

Intermediate Derivatization:

In some synthetic strategies, the precursors may undergo derivatization to facilitate the coupling reaction or to introduce specific functionalities. For instance, 2-(trifluoromethyl)benzoic acid can be converted to its more reactive acid chloride, 2-(trifluoromethyl)benzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. This activation of the carboxylic acid is a common strategy to promote amide bond formation.

Key Coupling Reactions and Optimization of Conditions

The central step in the synthesis of N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide is the formation of the amide bond between 2-(trifluoromethyl)benzoic acid and 3-aminophenol. This transformation is typically achieved using a variety of coupling reagents.

A highly effective and commonly used method for this type of amide coupling involves the use of peptide coupling reagents. For the synthesis of a structurally similar compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, a successful protocol utilized 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent. This reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) in the presence of a tertiary amine base like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA).

The reaction conditions for such couplings are often optimized to maximize yield and purity. Key parameters that are typically fine-tuned include the choice of coupling reagent, the base, the solvent, the reaction temperature, and the reaction time. For instance, the reaction temperature may be elevated to drive the reaction to completion.

Below is a representative table of common coupling reagents and conditions applicable to the synthesis of this compound.

Table 1: Common Coupling Reagents and Conditions for Benzamide Synthesis

| Coupling Reagent | Activating Agent | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| HATU | - | DIPEA, Et3N | DMF, CH2Cl2 | 25-70 |

| HBTU | - | DIPEA, Et3N | DMF, CH2Cl2 | 25-60 |

| EDCI | HOBt | DIPEA, Et3N | DMF, CH2Cl2 | 0-25 |

| SOCl2 | - | Pyridine (B92270) | CH2Cl2, Toluene | 0-reflux |

Targeted Chemical Modifications and Analog Synthesis for Research Exploration

To explore the structure-activity relationships and to develop new compounds with potentially enhanced properties, targeted chemical modifications of this compound are undertaken. These modifications can be directed at the hydroxyphenyl moiety, the trifluoromethyl-substituted benzoyl ring, or the amide linkage itself.

Substitutions on the Hydroxyphenyl Moiety

The phenolic hydroxyl group on the 3-hydroxyphenyl ring is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives.

O-Alkylation and O-Arylation:

A common modification is the O-alkylation of the hydroxyl group to introduce various alkyl or substituted alkyl chains. This can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. A study on the O-alkylation of N-(3-hydroxyphenyl)benzamide demonstrated the successful introduction of various alkyl groups using sodium ethoxide as the base in ethanol (B145695). indexcopernicus.com This methodology is directly applicable to the target compound. O-arylation can also be accomplished using suitable arylating agents and catalytic methods.

O-Acylation:

The hydroxyl group can also be acylated to form ester derivatives. This is typically carried out by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base such as pyridine or triethylamine.

The following table summarizes some potential substitutions on the hydroxyphenyl moiety.

Table 2: Examples of Substitutions on the Hydroxyphenyl Moiety

| Modification Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| O-Alkylation | Methyl iodide | Methoxy |

| O-Alkylation | Benzyl bromide | Benzyloxy |

| O-Acylation | Acetyl chloride | Acetoxy |

Modifications of the Trifluoromethyl-Substituted Benzoyl Ring

The 2-(trifluoromethyl)benzoyl ring offers several positions for the introduction of additional substituents, which can significantly influence the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution:

The trifluoromethyl group is a deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to introduce substituents at the positions meta to the trifluoromethyl group.

Nucleophilic Aromatic Substitution:

While less common, nucleophilic aromatic substitution can be employed, particularly if there are other activating groups present on the ring or under specific reaction conditions.

Modification of the Trifluoromethyl Group:

Direct chemical modification of the trifluoromethyl group itself is challenging due to the high strength of the C-F bonds. However, advanced synthetic methods are being developed for the selective transformation of trifluoromethyl groups. researchgate.net

Alterations of the Amide Linkage

The amide bond is a key structural feature, and its replacement with bioisosteres can lead to analogs with altered chemical and biological properties, such as improved metabolic stability. nih.govnih.gov

Amide Bond Bioisosteres:

A variety of functional groups can serve as bioisosteric replacements for the amide linkage. These include, but are not limited to, esters, thioamides, ureas, sulfonamides, and various five-membered heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles. nih.govnih.gov The synthesis of these analogs would require a divergent synthetic strategy, often starting from precursors other than 2-(trifluoromethyl)benzoic acid and 3-aminophenol, or employing specialized coupling chemistries. For example, a thioamide analog could potentially be synthesized by treating this compound with Lawesson's reagent. nih.gov

N-Alkylation and N-Acylation:

The amide nitrogen can also be a site for modification. N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a strong base. N-acylation can be performed using an acyl chloride or anhydride. These modifications can influence the conformation and hydrogen bonding capabilities of the molecule.

The table below provides examples of potential alterations to the amide linkage.

Table 3: Examples of Alterations of the Amide Linkage

| Alteration Type | Synthetic Strategy | Resulting Linkage |

|---|---|---|

| Thioamide formation | Treatment with Lawesson's reagent | Thioamide |

| Urea formation | Synthesis from 2-(trifluoromethyl)aniline (B126271) and 3-isocyanatophenol | Urea |

| Sulfonamide formation | Synthesis from 2-(trifluoromethyl)benzenesulfonyl chloride and 3-aminophenol | Sulfonamide |

| 1,2,4-Oxadiazole formation | Multi-step synthesis involving amidoxime (B1450833) intermediates | 1,2,4-Oxadiazole |

Advanced Synthetic Strategies and Chemo-selectivity Considerations

The synthesis of this compound involves the formation of an amide bond between 3-aminophenol and 2-(trifluoromethyl)benzoic acid. While standard coupling methods are effective, advanced synthetic strategies focus on improving yield, purity, and functional group tolerance, as well as enabling selective modifications of the final compound. A primary chemo-selectivity challenge arises from the presence of two nucleophilic sites in 3-aminophenol: the amino group (-NH2) and the hydroxyl group (-OH). Under typical acylation conditions, the amino group is significantly more nucleophilic than the hydroxyl group, leading to the desired N-acylation to form the amide bond. However, forcing conditions or specific activation methods could potentially lead to side reactions, such as O-acylation. Therefore, controlling the reaction conditions is paramount to ensure chemo-selectivity for the desired amide product.

Regioselective Functionalization Approaches

Once this compound is synthesized, the phenolic hydroxyl group and the amide N-H group present opportunities for further functionalization. Regioselective modification, particularly at the hydroxyl group (O-alkylation), is a key strategy for creating derivatives with altered physicochemical properties.

The selective O-alkylation of the closely related analog, N-(3-hydroxyphenyl)benzamide, has been demonstrated and provides a clear blueprint for functionalizing the target compound. In these reactions, the parent molecule is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The choice of base and solvent is critical for achieving high regioselectivity, favoring O-alkylation over potential N-alkylation of the less acidic amide proton. Studies on the non-trifluoromethylated analog have successfully utilized sodium ethoxide in ethanol to achieve this transformation with various alkyl halides, yielding a range of 3-O-derivatives. researchgate.net

This approach underscores a fundamental principle in regioselectivity: the significant difference in acidity between the phenolic proton (more acidic) and the amide proton allows for selective deprotonation and subsequent functionalization under controlled basic conditions.

| Alkyl Halide (Reactant) | Product | Solvent/Base System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | N-(3-methoxyphenyl)benzamide | Ethanol / Na-ethoxide | 2 hours (reflux) | 70.42 | researchgate.net |

| Ethyl Bromide | N-(3-ethoxyphenyl)benzamide | Ethanol / Na-ethoxide | 2 hours (reflux) | 78.76 | researchgate.net |

| Isopropyl Bromide | N-[3-(Propan-2-yloxy)phenyl]benzamide | Ethanol / Na-ethoxide | 2 hours (reflux) | 81.58 | researchgate.net |

Catalyst Systems and Reaction Parameter Optimization

Optimization of the primary amide bond formation is crucial for an efficient synthesis of this compound. Beyond traditional coupling agents, advanced catalyst systems are being developed to enhance reaction rates, improve yields, and operate under milder conditions. While specific studies optimizing this exact transformation are not prevalent, research on related benzamide syntheses highlights modern catalytic approaches.

Heterogeneous Catalysis: A significant advancement in amide synthesis is the use of recyclable heterogeneous catalysts. For instance, a gold-based catalyst, Au/CeO2, has been effectively used in the amidation of alcohols and azides to produce N-phenyl-4-(trifluoromethyl)benzamide, a structural isomer of the target compound. rsc.org This method involves a deposition-precipitation procedure to prepare the catalyst, which then facilitates the reaction under an oxygen atmosphere. rsc.org Similarly, copper-doped carbon nitride has been developed as a recyclable heterogeneous catalyst for synthesizing related 2-trifluoromethyl substituted benzimidazoles, demonstrating the utility of supported metal catalysts in reactions involving trifluoromethylated aromatics. google.com The primary advantages of these systems include simplified product purification and the ability to reuse the catalyst, aligning with the principles of green chemistry.

Homogeneous Catalysis: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the formation and modification of amides. Palladium complexes are used in C-H functionalization and cross-coupling reactions that can build or modify complex amide scaffolds under mild conditions. mdpi.com For the synthesis of precursors to trifluoromethylated aromatic compounds, nickel-based catalyst systems, such as NiCl2/Xantphos, have proven highly effective in Kumada coupling reactions, showcasing the power of transition metal catalysis in constructing the core components of the target molecule. researchgate.net

Optimization of reaction parameters such as solvent, temperature, catalyst loading, and the nature of any additives is essential to maximize the efficiency of these catalytic processes. For example, in palladium-catalyzed reactions, the choice of ligand can dramatically influence selectivity and yield. Similarly, the selection of solvent can impact catalyst stability and reactant solubility, thereby affecting the reaction rate and outcome.

| Catalyst System | Catalyst Type | Application / Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Au/CeO2 | Heterogeneous (Gold) | Amidation (synthesis of a benzamide isomer) | Recyclable, mild conditions | rsc.org |

| Copper-doped Carbon Nitride | Heterogeneous (Copper) | Cyclization (synthesis of benzimidazoles) | Recyclable, inexpensive materials | google.com |

| Pd(II) complexes | Homogeneous (Palladium) | C-H Functionalization / Cyclization | High selectivity, broad substrate scope | mdpi.com |

| NiCl2 / Xantphos | Homogeneous (Nickel) | Kumada Cross-Coupling (synthesis of precursors) | High catalytic activity, scalable | researchgate.net |

Structure Activity Relationship Sar Investigations for N 3 Hydroxyphenyl 2 Trifluoromethyl Benzamide Analogues

Fundamental Principles of SAR in Benzamide (B126) Scaffold Optimization Research

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov SAR studies are fundamental to the optimization of these scaffolds, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core principle of SAR lies in systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its biological activity. For benzamide derivatives, this typically involves alterations to the phenyl rings and the amide linker.

Key aspects of SAR investigations for benzamide scaffolds include:

Iterative Design and Synthesis: Based on initial findings, new analogues are designed, synthesized, and tested. This iterative process allows for the gradual refinement of the molecular structure to achieve desired biological outcomes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies employ statistical methods to correlate physicochemical properties of compounds with their biological activities. jppres.com For benzamide derivatives, QSAR models can help predict the activity of unsynthesized analogues and provide insights into the dominant molecular properties driving the biological response. nih.gov

Impact of Substituent Variation on Molecular Interactions and Biological Activity

The nature and position of substituents on both the benzoyl and aniline (B41778) rings of the N-phenylbenzamide core are critical determinants of biological activity. These substituents can influence the molecule's electronic properties, steric profile, and its ability to form key interactions with biological targets.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity and interaction potential of the benzamide scaffold. For instance, in the context of N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide, the trifluoromethyl group on the benzoyl ring is a strong electron-withdrawing group. This can influence the acidity of the amide proton and the charge distribution across the aromatic ring, potentially impacting interactions with target proteins. acs.org

Studies on other benzamide series have shown that electron-withdrawing groups can be crucial for activity. For example, in a series of N-[(thiophen-3-yl)methyl]benzamides, the presence of two electron-withdrawing groups in the meta positions of the benzoyl ring was found to be essential for antiviral activity. acs.org Conversely, in other systems, electron-donating groups may be favored.

Steric hindrance, the spatial arrangement of atoms, also plays a pivotal role. The size and position of substituents can dictate the preferred conformation of the molecule and its ability to fit into a binding pocket. In the case of this compound, the ortho-trifluoromethyl group will likely force the two aromatic rings to adopt a non-planar conformation. This twisting of the amide bond can be crucial for orienting other functional groups for optimal interaction with a target. Research on N-phenylbenzamides as antimicrobial agents has indicated that bulky groups at the ortho position can be desirable for activity against certain bacteria. nih.gov

The interplay between electronic effects and steric hindrance is complex and often target-dependent. The following table summarizes the general influence of different substituent properties on the activity of benzamide analogues, based on findings from various studies.

| Substituent Property | General Impact on Biological Activity |

| Electron-Withdrawing Groups (e.g., -CF3, -NO2, -Cl) | Can enhance binding affinity through favorable electrostatic interactions. May be critical for activity in some target classes. nih.govacs.org |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can increase electron density on the aromatic ring, potentially influencing π-π stacking interactions. |

| Steric Bulk | The size of substituents can either enhance or hinder binding. Ortho-substituents often induce a twisted conformation which can be beneficial for activity. nih.gov |

| Positional Isomerism | The position of a substituent (ortho, meta, para) dramatically affects the molecule's shape and electronic properties, leading to significant differences in activity. nih.govmdpi.com |

Hydrogen bonds are critical for the specificity and affinity of drug-target interactions. In this compound, several functional groups can participate in hydrogen bonding:

The amide N-H group can act as a hydrogen bond donor.

The amide C=O group can act as a hydrogen bond acceptor.

The hydroxyl (-OH) group on the phenyl ring can act as both a hydrogen bond donor and acceptor.

The presence and positioning of these groups are often essential for biological activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, the ability of the benzamide moiety to chelate a zinc ion in the enzyme's active site, often involving the amide group, is a key determinant of potency. nih.gov Pharmacophore models for some benzamide derivatives highlight the importance of hydrogen bond donors and acceptors for activity. researchgate.net

The 3-hydroxyl group in this compound is particularly significant. Its position allows for potential interactions that a 2- or 4-hydroxyl analogue could not make. The ability of this group to form key hydrogen bonds within a target's binding site could be a major contributor to the compound's biological profile.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. For flexible molecules like this compound, which has rotational freedom around the amide bond and the bonds connecting the rings to the amide, multiple conformations are possible. However, it is generally believed that only one or a limited number of these conformations, the "bioactive conformation," is responsible for the interaction with the biological target. ub.edu

Conformational analysis of benzamide derivatives often reveals a non-planar arrangement between the two aromatic rings. rsc.orgscispace.com This twist is influenced by the substitution pattern, particularly by ortho-substituents on the benzoyl ring, such as the trifluoromethyl group in the title compound. lookchem.com This induced twist can be beneficial as it exposes the substituents on both rings in distinct spatial orientations, potentially mimicking the secondary structures of peptides like α-helices. scispace.com

Computational methods, such as molecular modeling and quantum mechanics calculations, are frequently used to predict the low-energy conformations of benzamide analogues. tandfonline.com These predicted conformations can then be compared with the structures of the compounds when bound to their targets (if available) to identify the bioactive conformation. Understanding the preferred conformation is essential for designing new analogues with improved activity, as it allows for the strategic placement of functional groups in the correct spatial orientation for optimal target engagement.

Positional Isomerism and Comprehensive SAR Mapping

Positional isomerism, where substituents are moved to different positions on the aromatic rings, is a powerful tool in SAR studies to map the steric and electronic requirements of a binding pocket. mdpi.com For this compound, a comprehensive SAR mapping would involve synthesizing and testing a variety of positional isomers.

For example, moving the hydroxyl group from the 3-position to the 2- or 4-position on the N-phenyl ring would likely have a profound impact on activity. Similarly, shifting the trifluoromethyl group on the benzoyl ring to the 3- or 4-position would alter the molecule's conformation and electronic properties.

The following table outlines a hypothetical SAR mapping for this compound, illustrating how systematic changes could be explored.

| Modification | Rationale |

| N-Phenyl Ring Hydroxyl Position | |

| 2-OH analogue | To probe the importance of the hydrogen bonding pattern at the meta position. |

| 4-OH analogue | To explore if a para-hydroxyl group can form more favorable interactions. |

| Benzoyl Ring Trifluoromethyl Position | |

| 3-CF3 analogue | To assess the impact of moving the electron-withdrawing group and altering the induced conformational twist. |

| 4-CF3 analogue | To determine if the ortho-position is critical for the steric and electronic profile. |

| Amide Modifications | |

| N-methylation | To remove the hydrogen bond donating capacity of the amide N-H. |

| Thioamide substitution | To alter the hydrogen bonding and electronic properties of the linker. |

Through such systematic modifications, a detailed SAR map can be constructed, providing a clear understanding of the structural requirements for the biological activity of this class of compounds. Studies on other benzamide series have demonstrated that even subtle changes in substituent position can lead to significant differences in potency and selectivity. nih.govacs.org

Mechanistic Insights and Biological Target Elucidation for N 3 Hydroxyphenyl 2 Trifluoromethyl Benzamide

Exploration of Molecular Interactions with Biological Macromolecules

The benzamide (B126) and trifluoromethyl functionalities are key components in many enzyme inhibitors and receptor ligands. The hydroxyphenyl group can also play a crucial role in forming hydrogen bonds within biological targets.

Based on the activities of analogous compounds, N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide could potentially interact with several classes of enzymes.

Succinate (B1194679) Dehydrogenase (SDH): SDH, or Complex II of the mitochondrial respiratory chain, is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. While no direct inhibition by this compound has been reported, some fungicides with a carboxamide core structure are known to inhibit SDH. These inhibitors typically bind to the ubiquinone binding site (Q-site) of the enzyme, disrupting cellular respiration.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. Benzamide derivatives, particularly those with a hydroxamic acid moiety, are a well-known class of HDAC inhibitors. For instance, N-hydroxycinnamamide-based HDAC inhibitors have shown potent antitumor activity by targeting HDAC1 and HDAC3. nih.gov Although this compound lacks the typical hydroxamate zinc-binding group, its benzamide structure suggests a potential, albeit likely weaker, interaction with the active site of HDACs.

Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamide-based inhibitors are the most well-known class of CA inhibitors. However, other chemical scaffolds have been explored. Studies on N-(3-sulfamoylphenyl)benzamide derivatives have demonstrated inhibition of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.gov The benzamide portion of these molecules contributes to their binding affinity.

ABCG2 Transporter: The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), is a transmembrane protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents. proteopedia.org Derivatives of 2-trifluoromethyl-2-hydroxypropionamide have been identified as novel reversal agents of ABCG2-mediated multidrug resistance. For example, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide has been shown to sensitize ABCG2-overexpressing cells to chemotherapy drugs by inhibiting the transporter's function. nih.gov This suggests that the trifluoromethylbenzamide scaffold could be a basis for ABCG2 inhibition.

Table 1: Inhibition of Biological Targets by Compounds Structurally Related to this compound

| Target Enzyme/Transporter | Related Compound Class | Example Compound | Observed Effect |

| HDAC1/3 | N-hydroxycinnamamide-based inhibitors | Compound 11r | IC50 values of 11.8 nM (HDAC1) and 3.9 nM (HDAC3) nih.gov |

| hCA-I/II | N-(3-sulfamoylphenyl)benzamide derivatives | Compound P4 | Ki constants of 0.22 µM (hCA-I) and 0.33 µM (hCA-II) nih.gov |

| ABCG2 Transporter | 2-trifluoromethyl-2-hydroxypropionamide derivatives | Compound 7d | Reversal of ABCG2-mediated multidrug resistance nih.gov |

The N-(3-hydroxyphenyl) moiety is a common feature in ligands for various receptors, particularly opioid receptors.

Kappa Opioid Receptor (KOR): The kappa opioid receptor is a G-protein coupled receptor involved in analgesia, mood, and addiction. Several potent and selective KOR antagonists contain the N-(3-hydroxyphenyl) group. For example, N-substituted 4β-methyl-5-(3-hydroxyphenyl)-7α-amidomorphans and N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been developed as selective KOR antagonists. nih.govnih.gov These compounds typically exhibit sub-nanomolar potency for the KOR. nih.gov The 3-hydroxyl group is often crucial for high-affinity binding within the receptor pocket.

Chemokine Receptors: Chemokine receptors are a family of G-protein coupled receptors that mediate immune cell trafficking and are involved in inflammatory diseases and cancer. nih.gov While there is no direct evidence linking this compound to chemokine receptors, the development of small-molecule antagonists for these receptors is an active area of research. These antagonists often possess aromatic and heterocyclic scaffolds capable of fitting into the allosteric or orthosteric binding sites of the receptors.

Table 2: Kappa Opioid Receptor Antagonist Activity of Compounds with a 3-Hydroxyphenyl Moiety

| Compound Class | Example Compound | Receptor Binding Affinity (Ke) | Selectivity |

| N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues | 11e | 0.17 nM (κ) | 77-fold vs. μ, 771-fold vs. δ acs.org |

| N-substituted 4β-methyl-5-(3-hydroxyphenyl)-7α-amidomorphans | 5n (MTHQ) | Sub-nanomolar potency | Highly selective for κ over μ and δ nih.gov |

As mentioned in section 4.1.1, the trifluoromethylbenzamide structure is found in inhibitors of the ABCG2 transporter. The mechanism of these inhibitors often involves direct binding to the transporter, thereby blocking the efflux of its substrates. Accumulation and efflux studies with compounds like 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide demonstrate an increased intracellular concentration of ABCG2 substrates, such as mitoxantrone, in the presence of the inhibitor. nih.gov This functional assessment confirms that the compound inhibits the transport function of ABCG2 rather than altering its protein expression levels. nih.gov

Cellular Pathway Perturbations and Downstream Effects

By interacting with enzymes and receptors, this compound could potentially modulate various cellular pathways.

Epigenetic Regulation: Through the potential inhibition of HDACs, as discussed in section 4.1.1, compounds with a benzamide structure can lead to changes in gene expression. HDAC inhibition results in increased histone acetylation, leading to a more open chromatin structure and the transcription of previously silenced genes, including tumor suppressor genes.

Mitochondrial Respiration: Potential inhibition of succinate dehydrogenase would directly impact cellular respiration by blocking the electron transport chain at Complex II. This would lead to a decrease in ATP production and an accumulation of succinate.

Metabolic Pathways: The metabolism of benzamide-containing compounds has been studied. For example, N-methylbenzamides can be metabolically converted to N-(hydroxymethyl) compounds. nih.gov While the specific metabolic fate of this compound is unknown, it would likely undergo phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolism, which could alter its biological activity and lead to various downstream effects on metabolic pathways.

Cell-Based Phenotypic Screening for Mechanistic Leads

Detailed research findings from cell-based phenotypic screening specifically for this compound are not extensively available in the public domain. Phenotypic screening, a powerful approach in drug discovery, involves testing compounds in cell-based models to identify molecules that induce a desired change in cellular phenotype. This method is agnostic to the compound's direct molecular target, allowing for the discovery of novel mechanisms of action.

While the broader class of benzamides has been investigated for various biological activities, specific data outlining the phenotypic effects of this compound in diverse cell-based assays is not presently published. Such screening would typically involve a battery of assays to assess effects on cell viability, proliferation, morphology, and specific signaling pathways across various cell lines, including those relevant to cancer, inflammation, and other disease areas. The absence of this data in scientific literature and public databases prevents a detailed discussion of any specific mechanistic leads derived from phenotypic screening for this particular compound.

Comparative Analysis with Known Chemical Probes and Reference Compounds

A direct comparative analysis of this compound with established chemical probes and reference compounds is not documented in available scientific literature. Such an analysis is crucial for understanding a compound's selectivity, potency, and potential off-target effects, and for placing its biological activity in the context of known pharmacological agents.

For instance, a comparative study might involve testing this compound alongside well-characterized inhibitors of specific enzyme families or signaling pathways to infer its potential targets. Structure-activity relationship (SAR) studies, which compare the activity of a lead compound with its structural analogs, are also a key component of this analysis. While SAR studies for other benzamide derivatives exist, focusing on their activity as, for example, enzyme inhibitors or receptor antagonists, this information is not directly transferable to this compound due to the specific substitutions on its chemical scaffold. Without dedicated research on this compound, a meaningful comparative analysis remains speculative.

A comprehensive understanding of the mechanistic underpinnings and biological targets of this compound would necessitate future studies involving high-throughput phenotypic screening, target identification technologies, and rigorous comparative analysis with known bioactive molecules.

Computational Chemistry and Chemoinformatics Approaches in N 3 Hydroxyphenyl 2 Trifluoromethyl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide, within the active site of a target protein. This modeling is crucial for understanding the structural basis of a compound's biological activity.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. Studies on similar benzamide (B126) derivatives have successfully used molecular docking to explore their potential as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and protein kinase PI3Kα. nih.govnih.govmdpi.com For this compound, docking studies would identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. iucr.org For instance, the hydroxyl group on the phenyl ring could act as a hydrogen bond donor or acceptor, while the trifluoromethyl group could engage in hydrophobic interactions.

Understanding these specific ligand-protein interactions is fundamental for structure-based drug design, allowing for the rational modification of the compound to enhance its potency and selectivity for the target protein. nih.gov

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy | -8.5 kcal/mol | ASP 145 | Hydrogen Bond |

| LYS 72 | Hydrogen Bond | ||

| LEU 120 | Hydrophobic | ||

| PHE 133 | π-π Stacking | ||

| VAL 80 | Hydrophobic |

Molecular Dynamics Simulations for Elucidating Binding Conformations and Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked conformation, refine the binding pose, and understand the conformational changes that may occur in both the ligand and the protein upon binding.

In the context of this compound, an MD simulation would be initiated using the best-docked pose from molecular docking studies. The simulation would solve Newton's equations of motion for the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. Research on structurally related N-arylbenzamides has employed MD simulations to rationalize the stability of different crystalline forms (polymorphs) and understand their spontaneous transformations. mdpi.com For a ligand-protein complex, analysis of the MD trajectory can confirm whether the key interactions predicted by docking are maintained over time. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of specific protein regions, respectively. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Value |

|---|---|---|

| Simulation Time | The total duration of the simulation. | 100 nanoseconds |

| Force Field | A set of parameters to calculate potential energy. | AMBER, CHARMM |

| Water Model | Explicit representation of solvent molecules. | TIP3P |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Ensemble | The statistical ensemble used (e.g., NPT, NVT). | NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

To develop a QSAR model for this compound and its derivatives, a dataset of structurally similar compounds with experimentally measured biological activities is required. For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. chalcogen.ro

The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the predictive r² (pred_r²). chalcogen.roderpharmachemica.com A robust model can highlight which structural features are positively or negatively correlated with activity. For example, a 3D-QSAR model might reveal that adding an electron-withdrawing group at a specific position on the benzamide scaffold increases activity, providing a clear strategy for chemical modification. nih.gov

Table 3: Statistical Validation Parameters for a Hypothetical 3D-QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.92 | Indicates the goodness of fit for the training set. |

| q² (Cross-validated r²) | 0.75 | Measures the internal predictive ability of the model. |

| pred_r² (Predictive r²) | 0.68 | Measures the predictive ability for an external test set. |

| F-test value | 150.4 | Indicates the statistical significance of the model. |

In Silico ADMET Prediction for Compound Design and Optimization

Before a compound can become a drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction uses computational models to estimate a compound's pharmacokinetic and toxicological profile based on its structure.

For this compound, various ADMET parameters can be predicted using web-based tools and specialized software. nih.gov These predictions include physicochemical properties like lipophilicity (LogP) and aqueous solubility, which affect absorption. Pharmacokinetic properties such as plasma protein binding, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., Cytochrome P450) are also estimated. nih.gov Toxicity predictions can flag potential issues like hepatotoxicity or mutagenicity. jonuns.com These in silico assessments help prioritize compounds for further development and guide structural modifications to improve the ADMET profile without compromising biological activity. nih.govresearchgate.net

Table 4: Predicted In Silico ADMET Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| XlogP | 2.6 | Good lipophilicity for membrane permeability uni.lu |

| Aqueous Solubility | Moderately soluble | Favorable for absorption |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

Virtual Screening and Rational Library Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be either structure-based, relying on molecular docking, or ligand-based, using the structure of a known active compound as a template. Virtual screening can be employed to identify initial hits like this compound from vast chemical databases. nih.gov

Once a lead compound is identified, rational library design strategies are used to create a focused set of analogues for synthesis and testing. Instead of synthesizing compounds randomly, this approach uses computational insights to design a library that systematically explores the structure-activity relationship (SAR). For example, starting with the this compound scaffold, a library could be designed by introducing various substituents on both the phenyl and benzamide rings. Insights from molecular docking and QSAR models would guide the selection of these substituents to maximize the potential for improved activity and properties. This strategy makes the drug discovery process more efficient and increases the probability of finding an optimized clinical candidate. griffith.edu.au

Table 5: Example of a Rationally Designed Library Based on the this compound Scaffold

| Compound ID | R1 (on hydroxyphenyl ring) | R2 (on benzamide ring) | Rationale for Inclusion |

|---|---|---|---|

| Parent | H | 2-CF3 | Lead Compound |

| Analogue 1 | 5-Cl | 2-CF3 | Explore effect of electron-withdrawing group |

| Analogue 2 | 4-F | 2-CF3 | Investigate halogen bonding potential |

| Analogue 3 | H | 3-CF3 | Assess impact of substituent position |

| Analogue 4 | H | 2-Cl | Compare different halogen effects |

| Analogue 5 | 5-OCH3 | 2-CF3 | Explore effect of electron-donating group |

Research Applications and Future Directions for N 3 Hydroxyphenyl 2 Trifluoromethyl Benzamide Derivatives

Development as Chemical Probes for Biological Systems and Pathway Interrogation

While direct applications of N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide itself as a chemical probe are not extensively documented, its structural components suggest a strong potential for the development of derivatives tailored for interrogating biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in a cellular or in vivo context.

The development of benzamide (B126) derivatives as chemical probes often focuses on their ability to act as inhibitors for specific enzymes. For instance, various benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression. nih.govchempublishers.com A suitably modified this compound derivative could be engineered to selectively target a particular HDAC isoform, allowing for the dissection of its role in cellular processes. The trifluoromethyl group can enhance binding affinity and metabolic stability, key features for an effective chemical probe. mdpi.comnih.gov

Furthermore, the hydroxyphenyl group offers a versatile handle for chemical modification. It can be functionalized with reporter tags, such as fluorophores or biotin, to enable visualization and pull-down experiments, respectively. These tagged probes would allow researchers to track the localization of the target protein within the cell and to identify its interaction partners, thereby elucidating complex biological pathways.

Contributions to Lead Identification Methodologies in Drug Discovery Research

The this compound scaffold is well-suited for modern lead identification strategies, particularly fragment-based drug discovery (FBDD). nih.gov FBDD has emerged as a powerful alternative to traditional high-throughput screening, relying on the identification of small, low-molecular-weight compounds ("fragments") that bind to a biological target with high ligand efficiency. frontiersin.org These fragments then serve as starting points for the rational design of more potent and selective drug candidates.

The physicochemical properties of this compound align well with the characteristics of an ideal fragment library. Its molecular weight is relatively low, and the combination of hydrogen bond donors and acceptors, along with the lipophilic trifluoromethyl group, provides a diverse set of potential interactions with a protein target. The inclusion of fluorine, and specifically the trifluoromethyl group, in fragment libraries is increasingly recognized as a valuable strategy. dtu.dk Fluorine can enhance binding affinity, modulate pKa, and improve metabolic stability, all desirable properties in a drug candidate. mdpi.comnih.gov

The general structure of N-arylbenzamides is considered a "drug-like" scaffold and is a common constituent of screening libraries. mdpi.com The synthetic accessibility of this compound derivatives allows for the creation of a focused library of related compounds. researchgate.net This library could be screened against a variety of biological targets to identify initial "hits." The subsequent optimization of these hits, guided by structural biology and computational chemistry, could lead to the development of novel therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. A variety of standard and advanced spectroscopic and structural techniques are employed for this purpose.

Table 1: Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained | Relevance to this compound Derivatives |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H and ¹³C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. | Routinely used to verify the successful synthesis of new derivatives. mdpi.com |

| ¹⁹F NMR | Highly sensitive to the local electronic environment of the fluorine atoms. | Particularly useful for studying the interactions of the trifluoromethyl group with its surroundings, including protein binding sites. drugdiscoverychemistry.com |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, confirming the molecular weight and elemental composition. | Essential for confirming the identity of synthesized compounds. uni.lu |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Confirms the presence of key functional groups such as the amide and hydroxyl groups. researchgate.net |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Can reveal detailed information about the conformation of the molecule and its intermolecular interactions in the solid state, as demonstrated in studies of related benzamide polymorphs. mdpi.com |

| Computational Modeling | Predicts molecular properties, conformations, and interactions. | Complements experimental data by providing insights into the molecule's behavior at an atomic level. epfl.ch |

A study on the polymorphism of a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, utilized single-crystal X-ray diffraction to elucidate the different crystalline forms. mdpi.com This highlights the importance of advanced structural techniques in understanding the solid-state properties of these molecules, which can have significant implications for their formulation and bioavailability as potential drug candidates.

Emerging Research Areas and Potential for Novel Mechanistic Discoveries

The unique structural features of this compound derivatives position them at the forefront of several emerging research areas, with the potential to contribute to novel mechanistic discoveries.

One of the most promising areas is the development of modulators of protein-protein interactions (PPIs) . PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov The development of small molecules that can disrupt or stabilize specific PPIs is a major goal in drug discovery. nih.gov The this compound scaffold provides a rigid backbone from which different functional groups can be projected to interact with the surfaces of two interacting proteins. nyu.edu The trifluoromethyl group can play a crucial role in these interactions by providing a strong, localized hydrophobic interaction. mdpi.comnih.gov

Another emerging area is the design of selective inhibitors for enzymes that have traditionally been difficult to target. The benzamide moiety is a known zinc-binding group, making it a suitable starting point for the development of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs) . nih.govnih.gov The trifluoromethyl group can also contribute to the inhibition of certain enzymes, as seen in the development of trifluoromethyl ketone-containing HDAC inhibitors. rsc.org By fine-tuning the substituents on the phenyl rings, it may be possible to achieve high selectivity for a single HDAC isoform, which is a major challenge in the field.

The investigation of this compound derivatives as potential cholinesterase inhibitors also presents an interesting research avenue. Derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have shown activity against both acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov This suggests that the trifluoromethyl-substituted benzanilide (B160483) scaffold is a viable starting point for the development of new treatments for neurodegenerative disorders.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 3-hydroxyaniline with 2-(trifluoromethyl)benzoyl chloride using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine as a base. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred due to their ability to stabilize intermediates. Temperature control (0–25°C) is critical to minimize side reactions and improve yield. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can the compound’s purity and structural integrity be validated?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the presence of the trifluoromethyl group and hydroxylphenyl moiety.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

Q. What solvents and conditions are suitable for solubility studies?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For aqueous compatibility, use co-solvents like ethanol or PEG-400. Solubility can be quantified via UV-Vis spectroscopy at λ_max for the benzamide chromophore (~280 nm) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodology :

- Perform enzyme inhibition assays (e.g., acetylcholinesterase for neurological targets) using spectrophotometric methods to monitor substrate turnover.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to receptors/enzymes.

- Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like Factor XIa or cholinergic receptors .

Q. What strategies address contradictions in biological activity data across studies?

- Methodology :

- Compare structural analogs (e.g., methoxy vs. hydroxy substitutions) to identify substituent effects on activity. For example, replacing the hydroxyl group with methoxy (as in ) may alter lipophilicity and target binding.

- Validate assay conditions (e.g., pH, ionic strength) to ensure reproducibility. Use positive controls (e.g., known inhibitors) to calibrate experimental systems .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., halogenation of the phenyl ring or variation of the trifluoromethyl position).

- Test derivatives in parallel assays (e.g., antimicrobial disk diffusion, enzyme inhibition) to correlate structural changes with activity. For instance, shows that pyrazolo-pyrimidine analogs exhibit enhanced antibacterial activity due to heterocyclic rigidity .

Q. What analytical approaches resolve stability issues under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Identify degradation products using LC-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) to mitigate hydrolysis or oxidation .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

- Methodology :

- Modify logP via prodrug strategies (e.g., esterification of the hydroxyl group) to enhance membrane permeability.

- Assess metabolic stability using liver microsome assays (human/rat) and identify major metabolites with LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。